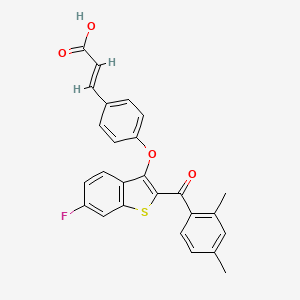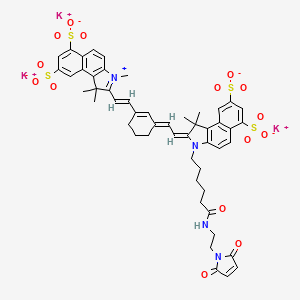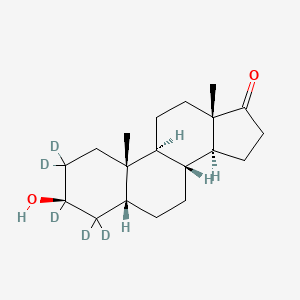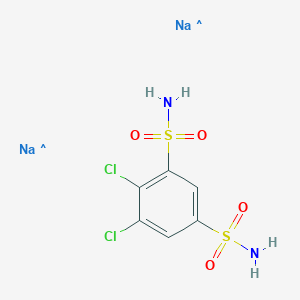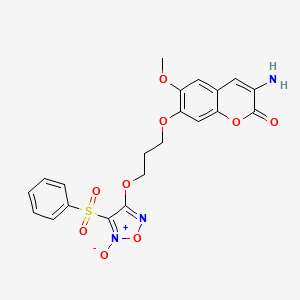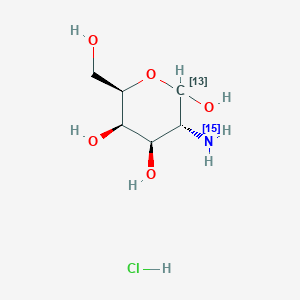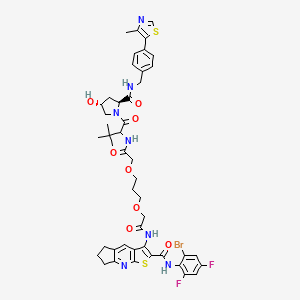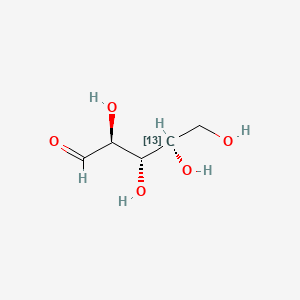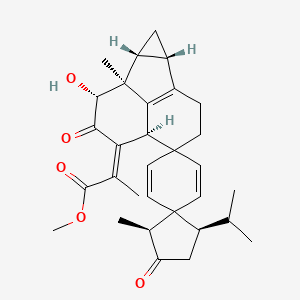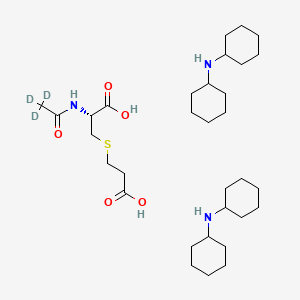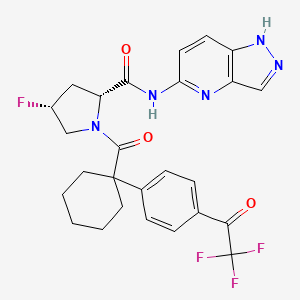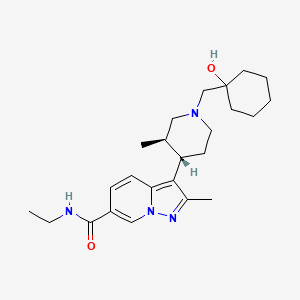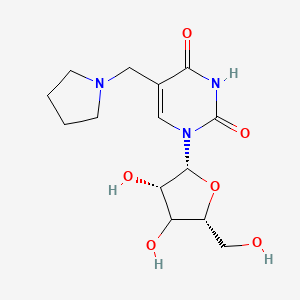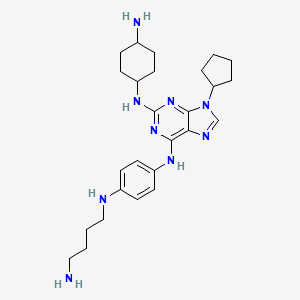
Pdgfr|A/flt3-itd-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pdgfr|A/flt3-itd-IN-3 is a potent inhibitor of platelet-derived growth factor receptor alpha and FMS-like tyrosine kinase 3. This compound has shown significant potential in the research of acute myeloid leukemia and chronic eosinophilic leukemia due to its ability to inhibit these receptors effectively .
Métodos De Preparación
The synthesis of Pdgfr|A/flt3-itd-IN-3 involves the preparation of 2,6,9-trisubstituted purine conjugates. The synthetic route includes the use of various reagents and conditions to achieve the desired compound.
Análisis De Reacciones Químicas
Pdgfr|A/flt3-itd-IN-3 undergoes various chemical reactions, including inhibition of kinase activity. The compound is known to interact with specific receptors, leading to the inhibition of downstream signaling pathways. Common reagents used in these reactions include kinase inhibitors and other related compounds. The major products formed from these reactions are the inhibited forms of the target receptors .
Aplicaciones Científicas De Investigación
Pdgfr|A/flt3-itd-IN-3 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of kinase activity and the effects on downstream signaling pathways. In biology, it is used to investigate the role of platelet-derived growth factor receptor alpha and FMS-like tyrosine kinase 3 in various cellular processes. In medicine, the compound is being researched for its potential in treating acute myeloid leukemia and chronic eosinophilic leukemia. Additionally, it has applications in the study of chronic pain and other non-oncology indications .
Mecanismo De Acción
The mechanism of action of Pdgfr|A/flt3-itd-IN-3 involves the inhibition of platelet-derived growth factor receptor alpha and FMS-like tyrosine kinase 3. These receptors are involved in the regulation of cell proliferation, differentiation, and survival. By inhibiting these receptors, the compound disrupts the downstream signaling pathways, leading to the suppression of cell growth and induction of apoptosis in cancer cells. The molecular targets include the receptors themselves and the associated signaling pathways such as PI3K, RAS, and STAT5 .
Comparación Con Compuestos Similares
Pdgfr|A/flt3-itd-IN-3 is unique in its selective inhibition of platelet-derived growth factor receptor alpha and FMS-like tyrosine kinase 3. Similar compounds include quizartinib, gilteritinib, and crenolanib, which also target FMS-like tyrosine kinase 3 but may have different selectivity profiles and additional targets. For example, quizartinib is known to inhibit mutant forms of FMS-like tyrosine kinase 3, platelet-derived growth factor receptor alpha, and KIT isoforms .
Propiedades
Fórmula molecular |
C26H39N9 |
|---|---|
Peso molecular |
477.6 g/mol |
Nombre IUPAC |
6-N-[4-(4-aminobutylamino)phenyl]-2-N-(4-aminocyclohexyl)-9-cyclopentylpurine-2,6-diamine |
InChI |
InChI=1S/C26H39N9/c27-15-3-4-16-29-19-11-13-20(14-12-19)31-24-23-25(35(17-30-23)22-5-1-2-6-22)34-26(33-24)32-21-9-7-18(28)8-10-21/h11-14,17-18,21-22,29H,1-10,15-16,27-28H2,(H2,31,32,33,34) |
Clave InChI |
GSQNTGGWLBUZMI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)N2C=NC3=C(N=C(N=C32)NC4CCC(CC4)N)NC5=CC=C(C=C5)NCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12406905.png)
